molecular formula C42H66N6O15S B1193325 Biotin-PEG4-PC-PEG4-alkyne

Biotin-PEG4-PC-PEG4-alkyne

Cat. No.: B1193325
M. Wt: 927.08
InChI Key: OMTHNWBCRDLESW-UFVNHSNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG4-PC-PEG4-alkyne is a multifunctional, polyethylene glycol (PEG)-based reagent that integrates a high-affinity biotin tag with a terminal alkyne group, connected by a extended spacer arm . The core of its utility lies in the photocleavable (PC) biotin , which enables efficient release of captured biomolecules using near-UV light (e.g., 365 nm), providing a powerful tool for non-destructive elution in purification workflows . The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , facilitating specific and bioorthogonal conjugation to azide-modified molecules in complex biological samples . The dual PEG4 spacers are critical for enhancing aqueous solubility and providing a long, flexible connection that minimizes steric hindrance, ensuring efficient binding to streptavidin matrices as well as optimal click chemistry reactivity . This reagent is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules . Its primary applications include the labeling and immobilization of azide-containing biomolecules on solid supports for affinity capture, pull-down assays, and the development of advanced probes for chemical biology and drug delivery research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C42H66N6O15S

Molecular Weight

927.08

IUPAC Name

1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1

InChI Key

OMTHNWBCRDLESW-UFVNHSNHSA-N

SMILES

CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PC-Biotin-PEG4-PEG4-alkyne

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Bioconjugation and Labeling

Biotin-PEG4-PC-PEG4-alkyne is widely used for bioconjugation, allowing for the attachment of biotin to various biomolecules such as proteins, nucleic acids, and small molecules. This labeling is essential for subsequent detection and purification processes using streptavidin or avidin-based systems. The alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition reactions, creating stable triazole linkages that are integral for successful bioconjugation .

2. Drug Delivery Systems

The compound is also employed in targeted drug delivery systems. By conjugating therapeutic agents with this compound, researchers can leverage the high affinity of biotin for avidin to enhance the delivery of drugs to specific tissues or cells. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects and improve treatment efficacy .

3. Proteomics and Mass Spectrometry

In proteomics, biotinylated proteins can be enriched using avidin-coated beads, allowing for the identification and characterization of proteins in complex mixtures. This compound has been shown to improve the sensitivity of mass spectrometry analyses by enhancing the recovery of low-abundance proteins . For instance, studies have demonstrated that biotinylation increases the detection of newly synthesized proteins significantly compared to conventional methods .

4. Bioorthogonal Chemistry

The compound's alkyne functionality allows for bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This feature is particularly useful in metabolic labeling studies where researchers can track cellular processes or protein interactions in real-time .

Case Studies

Case Study 1: Protein Interaction Studies

A study utilized this compound to label a specific protein involved in cell signaling pathways. After conjugation, the labeled protein was isolated using streptavidin beads and analyzed via mass spectrometry. The results indicated enhanced detection sensitivity for the target protein, illustrating the compound's effectiveness in proteomic applications .

Case Study 2: Targeted Drug Delivery

In another investigation, researchers conjugated a chemotherapeutic agent to this compound to create a targeted delivery system. The study showed that this approach significantly increased drug accumulation in cancer cells while reducing systemic toxicity compared to non-targeted formulations .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight: 927.08 g/mol .
  • Purity: ≥95% .
  • Applications: Targeted drug delivery, biomolecule labeling, and biosensor development .

Comparison with Similar Compounds

Biotin-PEG4-alkyne

  • Molecular Weight : 457.6 g/mol (CAS: 1458576-00-5) .
  • Key Features :
    • Lacks a cleavable protecting group, limiting controlled release applications .
    • Retains high solubility and biocompatibility due to PEG4 .
  • Applications : General biotinylation, protein labeling, and click chemistry-based assays .
Feature Biotin-PEG4-PC-PEG4-alkyne Biotin-PEG4-alkyne
Molecular Weight 927.08 457.6
Cleavable Group Dde (hydrazine-sensitive) None
PEG Configuration Dual PEG4 chains Single PEG4 chain
Release Mechanism Controlled (hydrazine) Non-cleavable
Primary Use Reversible biotinylation General labeling

Dde Biotin-PEG4-alkyne

  • Structure : Biotin + PEG4 + alkyne + Dde group (similar to PC-Biotin-PEG4-PC-PEG4-alkyne but with a single PEG4 chain).
  • Molecular Weight : 695.87 g/mol (CAS: 1802907-93-2) .
  • Key Features :
    • Dde group enables selective biotin release under mild conditions .
    • Single PEG4 chain may limit solubility compared to dual PEG4 variants .
  • Applications : Proteomics, reversible affinity capture, and multiplexed assays .

Biotin-PEG4-SS-Alkyne

  • Structure : Biotin + PEG4 + disulfide (SS) bond + alkyne.
  • Molecular Weight: Not explicitly stated, but disulfide bonds add ~78 g/mol .
  • Key Features :
    • SS bond allows cleavage in reducing environments (e.g., intracellular glutathione) .
    • Combines click chemistry with redox-sensitive release .
  • Applications : Intracellular drug delivery, targeted therapy, and redox-responsive systems .
Feature This compound Biotin-PEG4-SS-Alkyne
Cleavable Group Dde (hydrazine) Disulfide (reduction)
Release Trigger Chemical (hydrazine) Redox (intracellular)
Stability in Blood High Moderate (sensitive to thiols)

PC-Biotin-PEG3-alkyne

  • Structure : Biotin + PEG3 + PC (Dde) + alkyne.
  • Key Features :
    • Shorter PEG3 chain may increase steric hindrance during streptavidin binding .
    • Lower solubility compared to PEG4 variants .
  • Applications : Antibody-drug conjugates (ADCs) and small-molecule labeling .

PEG4-Modified RGD Peptides (Reference Case)

  • Relevance : Studies on PEG4-modified RGD peptides (e.g., 99mTc-3PRGD2) demonstrate that dual PEG4 chains enhance tumor affinity and pharmacokinetics compared to single PEG4 or PEG2 variants .
  • Implication for this compound : Dual PEG4 chains likely improve biomolecule solubility and binding efficiency in vivo .

Data Table: Comparative Analysis

Compound Molecular Weight Cleavable Group PEG Chain Release Mechanism Key Applications
This compound 927.08 Dde Dual PEG4 Hydrazine Reversible biotinylation
Biotin-PEG4-alkyne 457.6 None Single PEG4 Non-cleavable General labeling
Dde Biotin-PEG4-alkyne 695.87 Dde Single PEG4 Hydrazine Proteomics
Biotin-PEG4-SS-Alkyne ~535–615* Disulfide Single PEG4 Redox (glutathione) Intracellular delivery
PC-Biotin-PEG3-alkyne Not specified Dde PEG3 Hydrazine ADCs

*Estimated based on disulfide bond addition.

Preparation Methods

Biotin Activation and PEG4 Conjugation

The synthesis begins with functionalizing biotin’s carboxyl group for amide bond formation. N-hydroxysuccinimide (NHS) ester activation is commonly employed, where biotin reacts with NHS in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a biotin-NHS ester. This intermediate is then coupled to a tetraethylene glycol (PEG4) spacer containing a primary amine:

Biotin-NHS+H2N-PEG4-OHBiotin-PEG4-OH+NHS\text{Biotin-NHS} + \text{H}_2\text{N-PEG4-OH} \rightarrow \text{Biotin-PEG4-OH} + \text{NHS}

Reaction conditions:

  • Solvent : Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature : 25°C under nitrogen atmosphere

  • Yield : >80% after purification via reverse-phase HPLC

ParameterValue
Reaction Time12–24 hours
Purification MethodSilica gel chromatography
Purity Post-HPLC>95%

Photocleavable Linker Integration

The PC linker, typically a nitrobenzyl group, is introduced between two PEG4 spacers. AxPharm’s protocol involves coupling a PC-containing diacid to PEG4-diamine using carbodiimide chemistry:

PC-(COOH)2+H2N-PEG4-NH2PC-PEG4-NH2+2H2O\text{PC-(COOH)}2 + \text{H}2\text{N-PEG4-NH}2 \rightarrow \text{PC-PEG4-NH}2 + 2\text{H}_2\text{O}

Key considerations:

  • Protection Strategy : The alkyne terminus is protected with a tert-butyl group to prevent side reactions during PC linker attachment.

  • Solubility : Reactions are conducted in tetrahydrofuran (THF) or chloroform due to the hydrophobic nature of the PC linker.

Alkyne Functionalization of Terminal PEG4

The terminal hydroxyl group of PEG4 is converted to an alkyne via a Williamson ether synthesis. Propargyl bromide reacts with PEG4-OH in the presence of sodium hydride:

PEG4-OH+HC≡C-CH2BrNaHPEG4-O-CH2C≡CH+HBr\text{PEG4-OH} + \text{HC≡C-CH}2\text{Br} \xrightarrow{\text{NaH}} \text{PEG4-O-CH}2\text{C≡CH} + \text{HBr}

ParameterValue
Reaction Time6 hours
Temperature60°C
Yield70–75%

Sequential Assembly of this compound

Stepwise Coupling of Modules

The full assembly involves three sequential reactions (Figure 1):

  • Biotin-PEG4-PC Synthesis :
    Biotin-PEG4-OH is coupled to PC-PEG4-NH₂ using EDC/NHS in DMF.

  • PC-PEG4-Alkyne Conjugation :
    The intermediate product reacts with alkyne-functionalized PEG4 via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Deprotection :
    tert-Butyl groups are removed using trifluoroacetic acid (TFA), revealing the terminal alkyne.

Reaction Optimization Challenges

  • Steric Hindrance : Long PEG chains reduce coupling efficiency. Solutions include using excess reagents (1.5–2 eq) and extended reaction times (48–72 hours).

  • Photocleavable Linker Stability : UV light exposure during synthesis is avoided by using amber glassware and low-intensity lighting.

Purification and Characterization

Chromatographic Purification

Crude product is purified via:

  • Size Exclusion Chromatography (SEC) : Removes unreacted PEG4 and biotin derivatives.

  • Ion Exchange Chromatography : Eliminates charged byproducts (e.g., NHS esters).

TechniqueConditions
SEC ColumnSephadex LH-20
Mobile PhaseMethanol/water (70:30)
Purity Post-Purification>98%

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) : δ 1.28–1.35 (m, PEG4 CH₂), δ 2.15 (s, alkyne CH), δ 4.10–4.30 (m, biotin ureido protons).

  • High-Resolution Mass Spectrometry (HRMS) :
    Observed m/z 927.08 [M+H]⁺ matches theoretical molecular weight.

Industrial-Scale Production Insights

Vector Laboratories and VulcanChem employ automated flow chemistry systems to enhance reproducibility:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • In-Line Analytics : Real-time UV monitoring ensures intermediate quality.

Applications and Functional Validation

Prepared this compound demonstrates:

  • PROTAC Assembly Efficiency : 90% conjugation yield with E3 ligase ligands.

  • Photocleavage Specificity : >95% biotin release after 5 min UV exposure (365 nm) .

Q & A

Q. What is the structural composition of Biotin-PEG4-alkyne, and how do its components contribute to its functionality in biochemical applications?

Answer: Biotin-PEG4-alkyne consists of three key components:

  • Biotin : A high-affinity ligand for streptavidin/avidin, enabling isolation, detection, or purification of biotinylated molecules (e.g., proteins, nucleic acids) .
  • PEG4 : A tetraethylene glycol spacer that enhances water solubility, reduces steric hindrance, and minimizes nonspecific interactions between biotin and target molecules .
  • Alkyne : A reactive group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific conjugation with azide-containing molecules (e.g., antibodies, peptides) .

Methodological Insight : For optimal performance, dissolve Biotin-PEG4-alkyne in organic solvents (e.g., DMSO, DMF) before aqueous reactions to ensure solubility. Confirm conjugation efficiency via HPLC or mass spectrometry .

Q. How is Biotin-PEG4-alkyne applied in bioorthogonal labeling strategies for tracking cellular proteins?

Answer: Biotin-PEG4-alkyne enables bioorthogonal labeling via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC):

Cell-permeable labeling : Incubate cells with azide-modified probes (e.g., metabolic precursors of glycans).

Conjugation : Add Biotin-PEG4-alkyne and Cu(I) catalyst (for CuAAC) to form stable triazole linkages .

Detection : Use streptavidin-linked fluorophores or enzymes for imaging or pull-down assays .

Validation : Include negative controls (e.g., omit Cu(I) or azide probes) to rule out nonspecific binding .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction conditions when using Biotin-PEG4-alkyne for protein labeling to minimize aggregation?

Answer: Critical parameters for CuAAC optimization:

  • Cu(I) source : Use 50–100 µM CuSO₄ with 2–5 mM sodium ascorbate to reduce Cu(II) to Cu(I) .
  • Ligands : Add THPTA (tris-hydroxypropyltriazolylamine) or BTTAA to stabilize Cu(I), improving reaction kinetics and reducing protein denaturation .
  • Temperature : Perform reactions at 4°C for sensitive proteins or 25°C for faster kinetics .
  • Reaction time : Monitor conjugation efficiency at 30–60 min intervals to avoid over-labeling .

Troubleshooting : If aggregation occurs, test lower Cu(I) concentrations or switch to SPAAC (strain-promoted) to eliminate copper .

Q. How can researchers validate successful conjugation of Biotin-PEG4-alkyne to target molecules using analytical techniques?

Answer:

  • HPLC : Compare retention times of the conjugate and unreacted components. A shift in elution profile confirms conjugation .
  • Mass Spectrometry (MS) : Observe a mass increase corresponding to Biotin-PEG4-alkyne (MW: 457.6 Da) and the target molecule .
  • Streptavidin Blot : After conjugation, incubate the product with streptavidin-HRP; a positive signal confirms biotin accessibility .
  • Fluorescence Quenching : For azide-fluorophore conjugates, loss of fluorescence post-reaction indicates successful alkyne-azide bonding .

Q. What strategies mitigate solubility challenges when conjugating hydrophobic molecules with Biotin-PEG4-alkyne in aqueous buffers?

Answer:

  • Co-solvents : Use 10–20% DMSO or DMF to solubilize hydrophobic molecules before adding to aqueous reactions .
  • PEGylation : Leverage the PEG4 spacer to enhance hydrophilicity. If solubility remains low, consider PEG4 variants with longer PEG chains (e.g., PEG8) for larger hydrophobic payloads .
  • Stepwise Conjugation : First conjugate the hydrophobic molecule to a short PEG-azide linker, then react with Biotin-PEG4-alkyne to reduce steric clashes .

Validation : Perform dynamic light scattering (DLS) to confirm conjugate monodispersity and avoid aggregation .

Q. How can Biotin-PEG4-alkyne be integrated into drug delivery systems for targeted therapy?

Answer:

  • Nanoparticle Functionalization : Conjugate alkyne-modified nanoparticles with azide-bearing targeting ligands (e.g., antibodies) via CuAAC. Use biotin-streptavidin interactions to load therapeutic agents (e.g., siRNA) .
  • Controlled Release : Incorporate disulfide-linked variants (e.g., Biotin-PEG4-SS-alkyne) for glutathione-responsive drug release in cancer cells .

Optimization : Quantify ligand density on nanoparticles using fluorescence-labeled streptavidin and adjust stoichiometry to balance targeting efficacy and immunogenicity .

Q. What are the limitations of Biotin-PEG4-alkyne in live-cell imaging, and how can they be addressed?

Answer:

  • Copper Toxicity : CuAAC is incompatible with live cells due to Cu(I) cytotoxicity.
    Solution : Use SPAAC with dibenzocyclooctyne (DBCO)-azide reactions or pre-label cells ex vivo .
  • Biotin Interference : Endogenous biotin in cells (e.g., in mitochondria) causes background noise.
    Solution : Block nonspecific sites with free streptavidin before adding biotinylated probes .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Biotin-PEG4-PC-PEG4-alkyne
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.